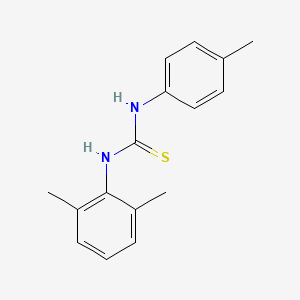
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-1 belongs to the class of benzothiadiazole derivatives that have been extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the major applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is in the field of medicinal chemistry. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent anticancer activity by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
In addition to its medicinal applications, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in material science. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in environmental science, particularly in the detection of heavy metal ions in water.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent anticancer and antibacterial activity. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in optoelectronic devices. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in environmental science, particularly in the detection of heavy metal ions in water.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is its potent anticancer and antibacterial activity. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in optoelectronic devices. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is its relatively low solubility in water, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide. One potential direction is to further investigate its potential applications in material science, particularly in the development of new optoelectronic devices. Another potential direction is to investigate its potential applications in environmental science, particularly in the detection of heavy metal ions in water. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide and its potential applications in medicinal chemistry.
Synthesemethoden
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide can be synthesized using a simple two-step reaction. In the first step, 5-methyl-2,1,3-benzothiadiazole is reacted with 3-nitrobenzaldehyde in the presence of a base to form an intermediate product. In the second step, the intermediate product is reacted with acryloyl chloride to form the final product, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-5-7-13-16(19-24-18-13)15(10)17-14(21)8-6-11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVWZNWZAZRORJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)
![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)



![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)



![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)
